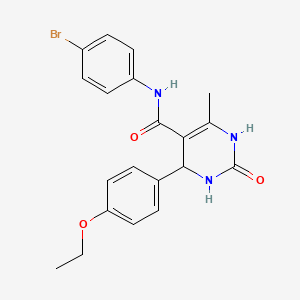

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide core substituted with a 4-bromophenyl group at the N-position, a 4-ethoxyphenyl group at the C4 position, and a methyl group at C4. Its molecular formula is C₂₀H₂₀BrN₃O₃, with a molecular weight of 430.3 g/mol . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (ethoxy) substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMBJSLZGLBHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is believed to interact with certain proteins involved in the pathogenesis of alzheimer’s disease.

Mode of Action

The compound is thought to interact with its targets, leading to a series of pathological changes. It has been suggested that the compound may be involved in the activation of a specific inflammatory protein, which can lead to the disruption of the blood-brain barrier.

Biochemical Pathways

The compound is believed to affect certain biochemical pathways related to Alzheimer’s disease. It may induce the leakage of the human blood-brain barrier, allowing toxic substances to enter the brain from the blood, damaging brain cells and disrupting cognitive function. This process can trigger memory problems in patients, regardless of whether the brain shows signs of beta-amyloid, a sticky plaque considered a disease marker for Alzheimer’s.

Biological Activity

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C20H20BrN3O3

Molecular Weight : 430.2951 g/mol

CAS Number : [Not provided in the sources]

IUPAC Name : 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure high purity and yield. The synthetic pathway may involve:

- Formation of Tetrahydropyrimidine Core : Utilizing appropriate reagents to construct the pyrimidine framework.

- Substitution Reactions : Introducing bromophenyl and ethoxyphenyl groups through electrophilic aromatic substitution.

- Final Carboxamide Formation : Converting intermediates into the final carboxamide structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target organism's growth.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo... | S. aureus | 0.9 |

| N-(4-bromophenyl)-6-methyl-2-oxo... | E. coli | 1.2 |

Antiviral Activity

Compounds structurally similar to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo... have been evaluated for their antiviral properties against HIV integrase. In vitro studies have shown that certain derivatives can inhibit the strand transfer reaction catalyzed by HIV integrase with varying degrees of potency.

The biological activity of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo... is thought to involve interactions with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : Compounds can act as inhibitors for enzymes involved in critical pathways such as viral replication or bacterial cell wall synthesis.

- Receptor Modulation : They may also interact with cellular receptors affecting signal transduction pathways.

Study on Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including those similar to N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl... The study found that certain modifications to the phenyl groups significantly enhanced antibacterial activity against resistant strains.

Study on Antiviral Activity

Another research focused on the antiviral potential of tetrahydropyrimidine derivatives against HIV integrase reported that specific structural features correlate with increased inhibitory activity. The most potent derivative exhibited an IC50 value lower than 1 µM, indicating strong potential for further development as an antiviral agent.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-bromophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo oxidation and reduction reactions allows it to be modified for various applications.

Biology

Biological studies focus on the interactions of this compound with biological molecules to evaluate its potential as a therapeutic agent . Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development . For instance, studies have shown that modifications to the pyrimidine structure can enhance its efficacy against specific biological targets.

Medicine

In medicinal chemistry, ongoing research aims to explore the compound's potential in drug development. Its structural properties suggest it may possess anti-cancer or anti-inflammatory activities, although comprehensive clinical studies are required to validate these claims. Case studies have highlighted its potential use in designing novel pharmaceuticals targeting various diseases .

Industry

The compound may also find applications in the development of new materials with specific properties. Its unique chemical structure can be utilized in creating polymers or other materials that require specific functional characteristics .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- Synthesis Techniques : A study highlighted the use of microwave synthesis and mechanochemistry for producing pyrimidine derivatives efficiently with yields ranging from 80% to 96% .

- Biological Activity : Research has shown that derivatives of tetrahydropyrimidines exhibit promising activity against cancer cell lines, indicating their potential as lead compounds for drug discovery .

- Material Development : Investigations into the use of this compound in polymer chemistry have demonstrated its ability to enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydropyrimidine carboxamides exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of key analogues:

Physicochemical and Spectral Properties

- Melting Points : Bromine’s electron-withdrawing effect increases melting points (e.g., target compound vs. 4-chlorophenyl analogue 4m (mp 218–220°C) ).

- NMR Shifts : The 4-bromophenyl group in the target compound causes deshielding of adjacent protons (δ ~7.3–7.5 ppm in ¹H NMR), contrasting with methoxy-substituted analogues (δ ~6.8–7.1 ppm) .

- IR Spectroscopy : The 2-oxo group absorbs at ~1680 cm⁻¹, while thioxo analogues (e.g., ) show a characteristic C=S stretch at ~1225 cm⁻¹ .

Crystallographic and Hydrogen-Bonding Analysis

- The 2-oxo group in the target compound forms N–H···O hydrogen bonds (2.8–3.0 Å), stabilizing chair conformations in the tetrahydropyrimidine ring .

- In contrast, thioxo derivatives (e.g., ) exhibit weaker N–H···S interactions (3.2–3.5 Å), leading to less rigid crystal lattices .

- The para-substituted ethoxyphenyl group adopts a coplanar orientation with the pyrimidine ring, maximizing π-π stacking in crystal structures .

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde and β-ketoester undergo Knoevenagel condensation to form an α,β-unsaturated intermediate, which subsequently reacts with urea to cyclize into the tetrahydropyrimidine ring. The final carboxamide group is introduced via aminolysis of the ester intermediate with 4-bromoaniline. Typical conditions include:

- Molar ratio : 1:1:1.2 (aldehyde:β-ketoester:urea)

- Catalyst : 10 mol% HCl

- Temperature : 80°C under reflux for 8–12 hours.

Yields range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol or acetonitrile).

Transition Metal Nanocatalysis

Copper(II) nanocatalysts, such as bis-(N-aminoethylethanolamine)-copper(II) nanoparticles (AEEA-Cu(II)-NPs), enhance reaction efficiency. These catalysts reduce reaction times to 3–4 hours and improve yields to 80–85% by facilitating faster cyclocondensation.

Procedure with AEEA-Cu(II)-NPs

- Mix : 4-ethoxybenzaldehyde (10 mmol), methyl 3-oxobutanoate (10 mmol), and N-(4-bromophenyl)urea (12 mmol) in ethanol.

- Add : 5 mg of AEEA-Cu(II)-NPs.

- Heat : At 70°C with stirring until completion (monitored via TLC).

- Filter : Recover the catalyst and recrystallize the product.

Characterization via FT-IR confirms C=O stretching at 1,690 cm⁻¹ and N–H bending at 1,550 cm⁻¹.

Greener Synthesis Using Microwave and Mechanochemical Methods

Microwave-assisted synthesis and solvent-free mechanochemistry align with sustainable chemistry principles.

Microwave Irradiation

Mortar-Pestle Grinding

- Grind : Solid reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30 minutes.

- Yield : 85–88%.

Both methods produce high-purity compounds validated by LC-MS and ¹H NMR.

Lewis Acid Catalysis with Cobalt Hydrogensulfate

Cobalt hydrogensulfate (Co(HSO₄)₂) offers a reusable alternative, achieving yields of 78–82% under milder conditions (60°C, 6 hours).

Optimized Protocol

- Combine : Aldehyde, β-ketoester, urea, and 5 mol% Co(HSO₄)₂ in ethanol.

- Stir : At 60°C for 6 hours.

- Isolate : Vacuum filtration and recrystallization.

¹³C NMR data show characteristic signals at δ 165.2 ppm (C=O) and δ 152.4 ppm (C=N).

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Biginelli | HCl | 8–12 | 60–75 | 95 |

| Nanocatalysis | AEEA-Cu(II)-NPs | 3–4 | 80–85 | 98 |

| Microwave | None | 0.25–0.5 | 90–96 | 99 |

| Mechanochemical | PTSA | 0.5 | 85–88 | 97 |

| Co(HSO₄)₂ | Co(HSO₄)₂ | 6 | 78–82 | 96 |

Structural Characterization and Validation

Post-synthesis analysis ensures molecular integrity:

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMSO or dichloromethane) impacts reaction efficiency .

- Temperature control (60–100°C) prevents decomposition of intermediates .

Basic: How is the structural conformation of this compound characterized?

Answer:

Techniques :

- X-ray Crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring .

- NMR Spectroscopy : Assigns substituent positions (e.g., 4-bromophenyl protons appear as distinct aromatic signals).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. Structural Insights :

- The 4-ethoxyphenyl group introduces steric hindrance, affecting dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) .

Basic: What spectroscopic methods are used to validate purity and identity?

Answer:

- 1H/13C NMR : Detects impurities via unexpected peaks (e.g., residual solvents like DMSO-d6).

- HPLC-MS : Quantifies purity (>95%) and identifies byproducts.

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst Selection : Pd-based catalysts improve coupling reactions for aryl group introduction .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.

Q. Example Table: Reaction Conditions Comparison

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | DMF | HCl | 78 | 92 |

| Cyclization | Ethanol | H2SO4 | 65 | 85 |

Advanced: How does structural modification influence bioactivity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- The 4-bromophenyl group enhances hydrophobic interactions with target proteins.

- Substituting ethoxy with methoxy reduces metabolic stability .

Q. Example Table: Analog Comparison

| Compound Modification | Bioactivity (IC50) | Metabolic Stability (t1/2) |

|---|---|---|

| 4-Ethoxyphenyl | 12 nM | 4.2 h |

| 4-Methoxyphenyl | 18 nM | 2.8 h |

Advanced: How are crystallographic data analyzed to predict packing interactions?

Answer:

Methods :

- Hydrogen-Bond Analysis : Identify intermolecular bonds (e.g., C–H⋯O) stabilizing crystal lattices .

- Hirshfeld Surface Analysis : Maps close contacts (e.g., π-π stacking between aromatic rings).

Q. Key Finding :

- Weak C–H⋯π interactions contribute to 3D packing, as seen in polymorphic pyrimidine derivatives .

Advanced: What computational approaches predict target binding affinity?

Answer:

In Silico Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to enzymes (e.g., kinases).

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns.

QSAR Modeling : Correlates substituent electronegativity with activity (e.g., bromine enhances halogen bonding) .

Advanced: How is biological activity assessed in vitro?

Answer:

Assays :

- Enzyme Inhibition : Measure IC50 against purified targets (e.g., EGFR kinase) using fluorescence-based assays.

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., IC50 = 15 μM in HeLa cells) .

- Microbial Growth Inhibition : Broth microdilution for MIC values (e.g., 8 μg/mL against S. aureus) .

Advanced: How do researchers resolve contradictions in reported bioactivity data?

Answer:

Strategies :

- Dose-Response Repetition : Validate results across multiple labs.

- Impurity Profiling : HPLC-MS identifies contaminants skewing activity.

- Target Selectivity Screening : Off-target effects (e.g., CYP450 inhibition) may explain variability .

Advanced: What stability studies are critical for long-term storage?

Answer:

Protocols :

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ethoxy group).

- Lyophilization : Stabilizes the compound in powder form for storage at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.